Cas no 775316-29-5 (N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide)

N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide is a specialized organic compound featuring a sulfonamide-linked azepane moiety and a chloropyridine carboxamide group. Its molecular structure suggests potential utility as an intermediate in pharmaceutical or agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the sulfonamide group may confer enhanced binding affinity in target interactions, while the chloropyridine scaffold offers versatility for further functionalization. This compound is characterized by its high purity and stability under standard conditions, making it suitable for research applications requiring precise molecular modifications. Its synthetic route is optimized for reproducibility, ensuring consistent performance in experimental settings.
N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide structure
775316-29-5 structure
商品名:N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide
CAS番号:775316-29-5
MF:C18H20ClN3O3S
メガワット:393.88770198822
CID:5681580
PubChem ID:3934219

N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • SMR001308552
    • N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide
    • 775316-29-5
    • AKOS017031053
    • CHEMBL1725318
    • N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide
    • MLS002244879
    • Z26520753
    • EN300-26607086
    • HMS3078L03
    • DTXSID401332317
    • インチ: 1S/C18H20ClN3O3S/c19-17-9-8-14(13-20-17)18(23)21-15-6-5-7-16(12-15)26(24,25)22-10-3-1-2-4-11-22/h5-9,12-13H,1-4,10-11H2,(H,21,23)
    • InChIKey: RTGLFGCEHLCGOE-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=C(C=N1)C(NC1=CC=CC(=C1)S(N1CCCCCC1)(=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 393.0913904g/mol
  • どういたいしつりょう: 393.0913904g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 26
  • 回転可能化学結合数: 4
  • 複雑さ: 573
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 87.8Ų

N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26607086-10g
775316-29-5 90%
10g
$2701.0 2023-09-13
Enamine
EN300-26607086-0.25g
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide
775316-29-5 95.0%
0.25g
$579.0 2025-03-20
Enamine
EN300-26607086-5.0g
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide
775316-29-5 95.0%
5.0g
$1821.0 2025-03-20
Enamine
EN300-26607086-10.0g
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide
775316-29-5 95.0%
10.0g
$2701.0 2025-03-20
Enamine
EN300-26607086-0.1g
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide
775316-29-5 95.0%
0.1g
$553.0 2025-03-20
Enamine
EN300-26607086-1g
775316-29-5 90%
1g
$628.0 2023-09-13
Enamine
EN300-26607086-2.5g
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide
775316-29-5 95.0%
2.5g
$1230.0 2025-03-20
Enamine
EN300-26607086-0.05g
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide
775316-29-5 95.0%
0.05g
$528.0 2025-03-20
Enamine
EN300-26607086-0.5g
N-[3-(azepane-1-sulfonyl)phenyl]-6-chloropyridine-3-carboxamide
775316-29-5 95.0%
0.5g
$603.0 2025-03-20
Enamine
EN300-26607086-5g
775316-29-5 90%
5g
$1821.0 2023-09-13

N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide 関連文献

N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamideに関する追加情報

Professional Introduction to N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide (CAS No. 775316-29-5)

N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide (CAS No. 775316-29-5) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in drug discovery and development. Its unique chemical properties, derived from the combination of an azepane sulfonamide moiety and a chloropyridine carboxamide group, make it a subject of intense interest among researchers seeking novel therapeutic agents.

The molecular framework of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide incorporates several key functional groups that contribute to its potential biological activity. The azepane sulfonamide segment is known for its ability to modulate enzyme activity and interact with biological targets, while the chloropyridine carboxamide group provides additional binding sites for receptor interaction. This structural design allows the compound to exhibit a dual-mode of action, which is highly desirable in the development of multifunctional drugs.

In recent years, there has been a surge in research focused on the development of small-molecule inhibitors targeting various therapeutic pathways. N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide has been identified as a potential lead compound in this context, particularly due to its structural similarity to known bioactive molecules. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases, including cancer and inflammatory disorders.

The synthesis of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the azepane sulfonamide moiety is particularly critical, as it dictates the compound's solubility and bioavailability. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution, have been employed to ensure high yields and purity of the final product.

Evaluation of the pharmacological properties of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide has been conducted using both in vitro and in vivo models. In vitro studies have demonstrated its ability to inhibit the activity of target enzymes with high specificity, suggesting a low likelihood of off-target effects. Additionally, preliminary in vivo studies have shown promising results in terms of efficacy and safety profile, indicating its potential as a lead compound for further development.

The significance of this compound lies not only in its structural features but also in its potential therapeutic applications. Researchers are particularly interested in exploring its efficacy in treating neurological disorders, where modulation of kinase activity and neurotransmitter release is crucial. Furthermore, the compound's ability to cross the blood-brain barrier may make it an attractive candidate for central nervous system (CNS) drug development.

The latest advancements in computational chemistry and molecular modeling have further enhanced the understanding of N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide's interactions with biological targets. These tools have allowed researchers to predict binding affinities and optimize molecular properties, thereby accelerating the drug discovery process. The integration of such computational methods with experimental data has provided valuable insights into the compound's mechanism of action.

In conclusion, N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide(CAS No. 775316-29-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with promising pharmacological properties, make it a compelling candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in the discovery of novel therapeutic agents.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.